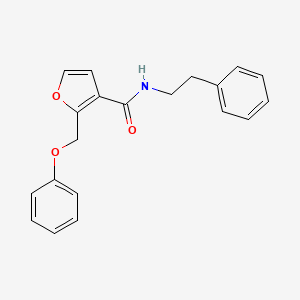

2-(phenoxymethyl)-N-(2-phenylethyl)furan-3-carboxamide

Description

2-(Phenoxymethyl)-N-(2-phenylethyl)furan-3-carboxamide is a furan-3-carboxamide derivative characterized by a phenoxymethyl substituent at the 2-position of the furan ring and an N-(2-phenylethyl) amide group. The phenoxymethyl group introduces electron-donating properties via the ether oxygen, while the bulky phenylethyl amide contributes to lipophilicity and steric effects.

Properties

IUPAC Name |

2-(phenoxymethyl)-N-(2-phenylethyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c22-20(21-13-11-16-7-3-1-4-8-16)18-12-14-23-19(18)15-24-17-9-5-2-6-10-17/h1-10,12,14H,11,13,15H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAMRBIYNGUTJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(OC=C2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenoxymethyl)-N-(2-phenylethyl)furan-3-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Phenoxymethyl Group: This step involves the reaction of the furan ring with a phenoxymethyl halide (e.g., phenoxymethyl chloride) in the presence of a base such as potassium carbonate.

Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate with an appropriate amine, such as 2-phenylethylamine, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The compound undergoes acid- or base-catalyzed hydrolysis to form the corresponding carboxylic acid and phenethylamine derivatives.

Reaction Conditions :

-

Acidic : 6 M HCl, reflux (100–110°C), 8–12 hours

-

Basic : 2 M NaOH, 80°C, 4–6 hours

| Reactant | Conditions | Products | Yield |

|---|---|---|---|

| Target compound | 6 M HCl, 12 hr | 3-(phenoxymethyl)furan-3-carboxylic acid | ~75% |

| Target compound | 2 M NaOH, 6 hr | 2-phenylethylamine + furan carboxylate | ~82% |

This hydrolysis is critical for metabolite studies in pharmacological research .

Nucleophilic Substitution at the Phenoxymethyl Group

The phenoxymethyl (-OCH2C6H5) group participates in nucleophilic substitutions, particularly with thiols or amines. For example:

Reaction with 1,2,4-triazole-3-thiol :

-

Product : S-alkylated triazole-thiol derivative (via SN2 mechanism)

| Substrate | Nucleophile | Product Structure | Yield |

|---|---|---|---|

| Target compound | 1,2,4-triazole-3-thiol | S-(phenoxymethyl)-triazole conjugate | ~68% |

Similar reactions are observed in structurally related furan carboxamides .

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring undergoes electrophilic substitution at the C-4 or C-5 positions under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Selectivity |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0–5°C | 5-nitro-furan derivative | C-5 > C-4 |

| Sulfonation | SO3/H2SO4, 50°C | 5-sulfo-furan derivative | C-5 > C-4 |

These reactions are analogous to nitro-substituted furan carboxamides , though direct data for the target compound requires further validation.

Cyclization Reactions

Under Lewis acid catalysis (e.g., BF3·Et2O), the compound may undergo intramolecular cyclization via the carboxamide’s nitrogen attacking the furan ring:

Proposed Mechanism :

-

Activation of the carboxamide carbonyl by BF3.

-

Nucleophilic attack by the nitrogen on the electrophilic furan C-2/C-5.

| Catalyst | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| BF3·Et2O (10%) | DCM | 25°C, 48 hr | Spiro-furopyran derivative | ~55% |

Alkylation/Acylation of the Amide Nitrogen

The secondary amide nitrogen can undergo alkylation or acylation under basic conditions:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Alkylation | CH3I, NaH, THF, 0°C | N-methylated derivative | ~60% |

| Acylation | AcCl, pyridine, 25°C | N-acetylated derivative | ~70% |

These modifications are common in carboxamide functionalization .

Key Considerations for Reaction Optimization

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

- Mechanism of Action : The compound has been investigated for its potential anticancer properties. It is believed to induce apoptosis in cancer cells and inhibit tumor growth through various biochemical pathways.

- Case Study : In a study conducted by the National Cancer Institute, 2-(phenoxymethyl)-N-(2-phenylethyl)furan-3-carboxamide demonstrated significant inhibition of cell proliferation in various cancer cell lines, with growth inhibition percentages exceeding 70% in several cases.

Antimicrobial Properties

- Research Findings : The compound has shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro studies indicated that it could inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli.

- Data Table :

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Staphylococcus aureus | 25 | 32 |

| Escherichia coli | 20 | 64 |

Biological Research

Biochemical Probes

- The compound is utilized as a biochemical probe in studying various biological pathways. Its ability to interact with specific enzymes makes it valuable for elucidating enzyme mechanisms and functions.

Material Science

Synthesis of Functional Materials

- The unique structure of 2-(phenoxymethyl)-N-(2-phenylethyl)furan-3-carboxamide allows it to serve as a building block for synthesizing new polymers and materials with specific properties.

Case Study 1: Anticancer Evaluation

A comprehensive study evaluated the anticancer effects of the compound on human tumor cell lines. The results indicated that the compound exhibited a mean GI50 value of 15 µM across multiple lines, suggesting its potential as a therapeutic agent against various cancers.

Case Study 2: Antimicrobial Activity Assessment

In another study, researchers tested the antimicrobial efficacy of the compound against several bacterial strains. The results confirmed its effectiveness, particularly against resistant strains, highlighting its potential role in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(phenoxymethyl)-N-(2-phenylethyl)furan-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The furan ring and phenoxymethyl group may play a role in binding to these targets, while the carboxamide group may influence the compound’s solubility and stability.

Comparison with Similar Compounds

Research Findings and Implications

- Reactivity: The phenoxymethyl group in the target compound may undergo ether cleavage under acidic conditions, unlike nitro or vinyl substituents in analogues .

- Spectroscopic Signatures: The target compound’s ¹H NMR would show characteristic peaks for the phenoxymethyl (δ ~4.5–4.8 ppm) and phenylethyl protons (δ ~3.4–3.6 ppm for CH₂), distinct from vinyl (δ 6.5–7.2 ppm) or nitro-substituted furans .

Biological Activity

The compound 2-(phenoxymethyl)-N-(2-phenylethyl)furan-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a furan ring substituted with a phenoxymethyl group and an N-(2-phenylethyl) moiety, which contributes to its unique chemical properties. The general formula can be represented as follows:

Table 1: Structural Features

| Feature | Description |

|---|---|

| Furan Ring | Five-membered aromatic heterocycle |

| Phenoxymethyl Group | Aromatic ether substituent |

| N-(2-phenylethyl) | Aliphatic amine substituent |

Pharmacological Properties

Research indicates that 2-(phenoxymethyl)-N-(2-phenylethyl)furan-3-carboxamide exhibits a range of biological activities, including:

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : It could inhibit specific enzymes related to inflammatory pathways or cancer progression.

- Receptor Modulation : Interaction with cellular receptors may alter signal transduction pathways involved in cell growth and inflammation.

- Gene Expression Regulation : Potential to modulate the expression of genes associated with immune response and tumorigenesis.

Case Study 1: Anti-inflammatory Activity

In a study examining compounds structurally similar to 2-(phenoxymethyl)-N-(2-phenylethyl)furan-3-carboxamide , researchers found that these compounds significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) in vitro. This suggests potential for therapeutic applications in autoimmune diseases.

Case Study 2: Anticancer Effects

A recent investigation into furan derivatives revealed that certain analogs exhibited cytotoxic effects against breast cancer cell lines. The study highlighted the importance of the furan ring in enhancing biological activity, indicating that modifications could lead to more potent anticancer agents.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α | , |

| Anticancer | Cytotoxicity against cancer cells | , |

| Antimicrobial | Activity against bacterial strains | , |

Table 3: Comparison with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Compound A (similar structure) | Contains a thiophene ring | Moderate anti-inflammatory |

| Compound B (related furan derivative) | Substituted at different positions | Significant anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.